

Unveiling the Antiviral Mechanism of Brilliant Black BN: A Technical Guide

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Compound of Interest

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SINGAPORE – Researchers have identified a potent antiviral mechanism of the common food additive Brilliant Black BN (E151) against several human enteroviruses, including Enterovirus 71 (EV71), Coxsackievirus A16 (CVA16), and Coxsackievirus A6 (CVA6). These viruses are the primary causative agents of Hand, Foot, and Mouth Disease (HFMD), a contagious illness predominantly affecting young children. This technical guide provides an in-depth analysis of the antiviral activity of Brilliant Black BN, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in this discovery.

Core Mechanism of Action: Inhibition of Viral Entry

The primary antiviral action of Brilliant Black BN is the blockade of viral attachment and entry into host cells.^[1] As a sulfonated azo dye, Brilliant Black BN interacts with the viral capsid, specifically at the vertex of the 5-fold axis of the EV71 virion.^[1] This interaction is crucial as it prevents the virus from binding to its cellular attachment factors, a critical first step in the infection cycle.

The efficacy of this inhibition is influenced by specific amino acid residues on the viral protein VP1, namely at positions 98, 145, and 246.^[1] Brilliant Black BN not only competitively inhibits the initial attachment of the virus to the host cell but can also elute viruses that have already attached.^[1]

Furthermore, Brilliant Black BN has been shown to inhibit the interaction between EV71 and cyclophilin A, a cellular factor essential for the viral uncoating process that follows entry into the host cell.[1] By disrupting these early stages of the viral life cycle, Brilliant Black BN effectively halts the progression of the infection.

Quantitative Analysis of Antiviral Efficacy

The antiviral activity of Brilliant Black BN has been quantified through in vitro studies, demonstrating its high potency and low cytotoxicity.

Parameter	Virus Strain(s)	Cell Line	Value	Reference
50% Inhibitory Concentration (IC50)	Various EV71 strains	Rhabdomyosarcoma (RD) cells	2.39 μ M to 28.12 μ M	[1]
50% Cytotoxic Concentration (CC50)	Not applicable	Rhabdomyosarcoma (RD) cells	1,870 μ M	[1]
In Vivo Efficacy	Wild-type EV71 isolates	AG129 mice	200 mg/kg of body weight/day	[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of Brilliant Black BN's antiviral activity.

Cell Culture and Virus Propagation

Human rhabdomyosarcoma (RD) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. EV71, CVA16, and CVA6 strains are propagated in RD cells, and viral titers are determined by a standard plaque assay.

Plaque Reduction Assay

- Seed RD cells in 24-well plates and grow to 90-95% confluency.
- Prepare serial dilutions of Brilliant Black BN in DMEM.
- Pre-incubate approximately 100 plaque-forming units (PFU) of the virus with an equal volume of the diluted compound for 1 hour at 37°C.
- Remove the growth medium from the RD cells and inoculate with the virus-compound mixture.
- Adsorb for 1 hour at 37°C.
- Remove the inoculum and overlay the cells with DMEM containing 1% methylcellulose and the corresponding concentration of Brilliant Black BN.
- Incubate for 3-5 days at 37°C until plaques are visible.
- Fix the cells with 10% formalin and stain with 0.5% crystal violet.
- Count the plaques and calculate the percentage of inhibition relative to the virus-only control. The IC50 value is determined from the dose-response curve.

Time-of-Addition Assay

- Seed RD cells in 24-well plates to 90-95% confluency.
- Infect cells with the virus at a multiplicity of infection (MOI) of 1.
- Add Brilliant Black BN (at a concentration of 5-10 times the IC50) at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
- At 12 hours post-infection, harvest the cell lysates and supernatant.
- Quantify the viral yield using a plaque assay or RT-qPCR.
- The stage of the viral life cycle inhibited by the compound is determined by the time point at which the addition of the compound no longer results in a significant reduction in viral yield.

Viral Attachment Assay

- Pre-chill RD cells in 24-well plates at 4°C for 1 hour.
- Incubate the virus (MOI of 10) with varying concentrations of Brilliant Black BN for 1 hour at 37°C.
- Add the virus-compound mixture to the pre-chilled cells and incubate for 1 hour at 4°C to allow for attachment.
- Wash the cells three times with cold phosphate-buffered saline (PBS) to remove unbound virus.
- Lyse the cells and extract viral RNA.
- Quantify the amount of attached virus using RT-qPCR.

Viral Elution Assay

- Pre-chill RD cells in 24-well plates at 4°C for 1 hour.
- Infect the cells with the virus (MOI of 10) for 1 hour at 4°C.
- Wash the cells three times with cold PBS to remove unbound virus.
- Add varying concentrations of Brilliant Black BN to the cells and incubate for 1 hour at 4°C.
- Collect the supernatant containing the eluted virus.
- Quantify the amount of eluted virus using a plaque assay.

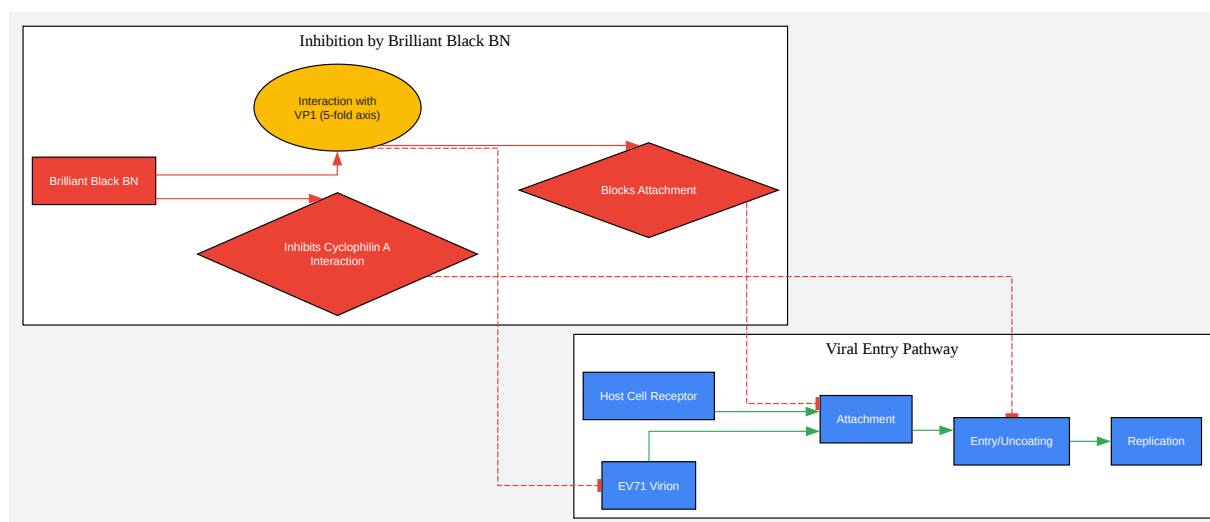
Cyclophilin A Interaction Assay

- Coat a 96-well plate with recombinant cyclophilin A.
- Block the plate with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).
- Pre-incubate the virus with varying concentrations of Brilliant Black BN for 1 hour at 37°C.

- Add the virus-compound mixture to the cyclophilin A-coated wells and incubate for 2 hours at 37°C.
- Wash the wells to remove unbound virus.
- Detect the bound virus using a specific primary antibody against a viral capsid protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.
- Measure the absorbance to quantify the level of virus-cyclophilin A interaction.

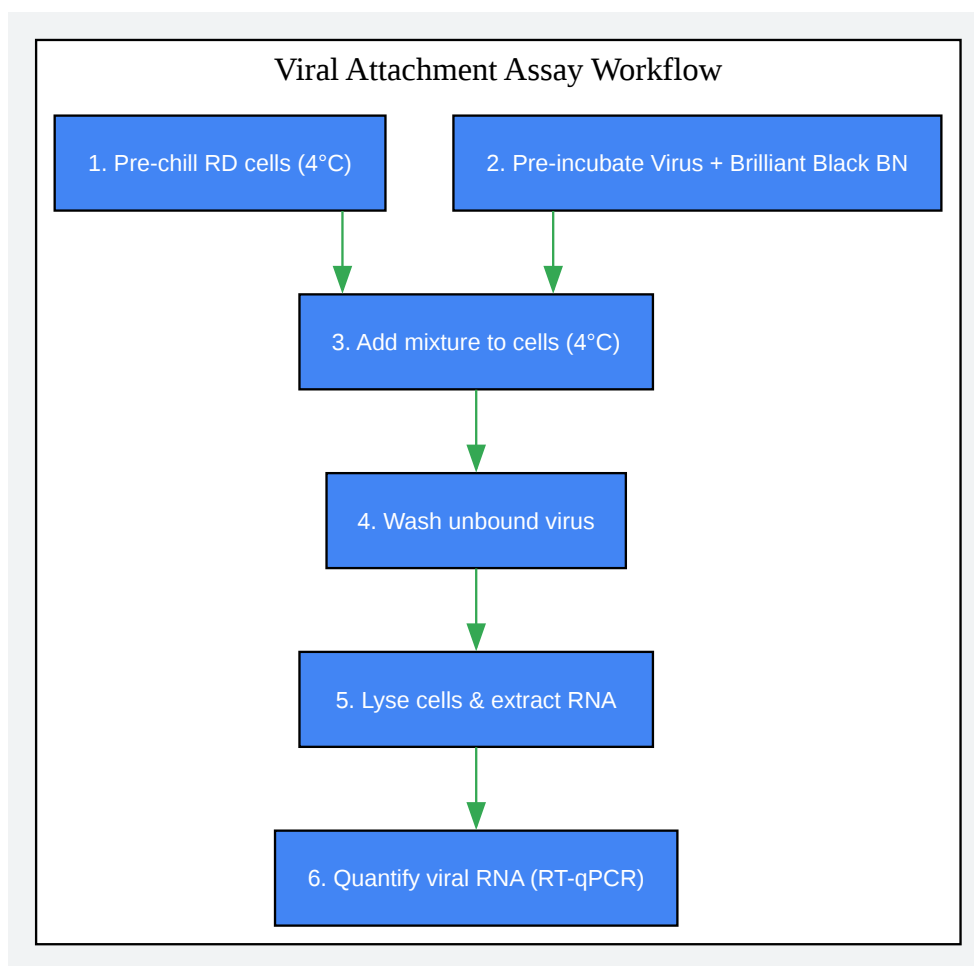
Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanism of action and the experimental workflows, the following diagrams have been generated.



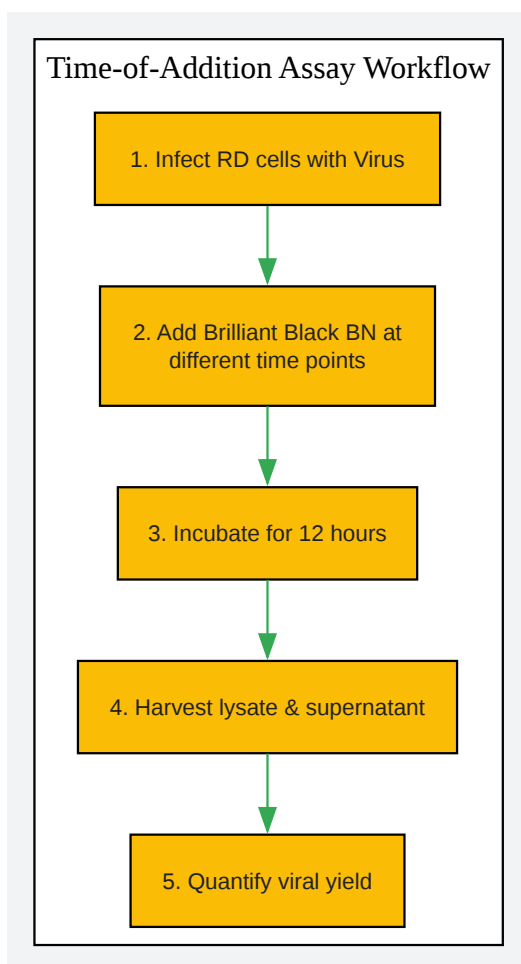
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Caption: Mechanism of Brilliant Black BN antiviral activity.



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Caption: Workflow for the viral attachment assay.



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Caption: Workflow for the time-of-addition assay.

Conclusion

Brilliant Black BN demonstrates significant potential as a broad-spectrum antiviral agent against several key enteroviruses responsible for HFMD. Its mechanism of action, targeting the early and essential stages of viral entry and uncoating, provides a strong rationale for its further development as a therapeutic. The favorable safety profile of Brilliant Black BN, owing to its long-standing use as a food additive, further enhances its translational potential. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in exploring the antiviral properties of this promising compound.

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References

- 1. Structural maturation of the matrix lattice is not required for HIV-1 particle infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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